![molecular formula C6H5F3N2O2 B2906787 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 1478221-87-2](/img/structure/B2906787.png)
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, also known as CF3-DMI, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and contains a trifluoromethyl group, which makes it a valuable tool for drug discovery and development.
Scientific Research Applications
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of several enzymes, including kinases and proteases, which are involved in various diseases such as cancer, inflammation, and viral infections. 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been used as a building block in the synthesis of other bioactive compounds.
Mechanism of Action
Target of Action
SCHEMBL21816328, also known as asciminib, is primarily targeted at the ABL myristoyl pocket . This target plays a crucial role in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML-CP) .
Mode of Action
This novel mechanism of action may help address resistance in patients with CML previously treated with two or more TKIs and overcome mutations at the defective BCR::ABL1 gene, which is associated with the over-production of leukemic cells .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The approval of SCHEMBL21816328 is based on results from the pivotal Phase III ASCEMBL trial, which showed a near doubling in MMR rate for patients treated with SCHEMBL21816328 vs. Bosulif®* (bosutinib) (25.5% vs. 13.2%), with a more than three times lower discontinuation rate due to adverse reactions (5.8% vs. 21.1%), at the 24-week primary endpoint .
Action Environment
Factors such as patient’s genetic makeup, age, renal function, and individual physiology can impact the pharmacokinetic parameters .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its high potency and selectivity towards specific enzymes, making it a valuable tool for drug discovery and development. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its low solubility in water, which can make it challenging to use in certain assays. Additionally, the high potency of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can also make it toxic to cells at higher concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid. One of the areas of interest is the development of new analogs of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid with improved solubility and potency. Additionally, the use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid in combination with other drugs or therapies for the treatment of various diseases is also an area of research. Furthermore, the potential use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a tool for studying the role of specific enzymes in disease processes is also an area of interest. Finally, the development of new synthetic methods for 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid and its analogs is also an area of future research.
Conclusion
In conclusion, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a valuable compound with potential applications in drug discovery and development. Its high potency and selectivity towards specific enzymes make it a valuable tool for studying disease-related processes. While there are limitations to its use in certain experiments, the future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid are promising.
Synthesis Methods
The synthesis of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves the reaction of 2-methyl-4,5-dicyanoimidazole with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFGNFBBKATDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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